molecular formula C9H12BrNO B1385848 2-[(4-Bromo-3-methylphenyl)amino]ethan-1-ol CAS No. 1020970-64-2

2-[(4-Bromo-3-methylphenyl)amino]ethan-1-ol

Cat. No.: B1385848
CAS No.: 1020970-64-2
M. Wt: 230.1 g/mol
InChI Key: VJKIYMQCYWGCPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Bromo-3-methylphenyl)amino]ethan-1-ol is an organic compound characterized by the presence of a bromo-substituted aromatic ring and an ethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Bromo-3-methylphenyl)amino]ethan-1-ol typically involves the reaction of 4-bromo-3-methylaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the nucleophilic attack of the amine on the epoxide ring, leading to the formation of the desired ethanolamine derivative.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The aromatic ring can be reduced under specific conditions to yield a cyclohexyl derivative.

    Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products:

    Oxidation: 2-[(4-Bromo-3-methylphenyl)amino]acetaldehyde or 2-[(4-Bromo-3-methylphenyl)amino]acetic acid.

    Reduction: 2-[(4-Cyclohexyl-3-methylphenyl)amino]ethan-1-ol.

    Substitution: 2-[(4-Azido-3-methylphenyl)amino]ethan-1-ol or 2-[(4-Mercapto-3-methylphenyl)amino]ethan-1-ol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to bioactive compounds.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 2-[(4-Bromo-3-methylphenyl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ethanolamine moiety allows it to mimic the structure of natural substrates, potentially inhibiting or activating biological pathways. The bromo-substituted aromatic ring may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

  • 2-[(4-Chloro-3-methylphenyl)amino]ethan-1-ol
  • 2-[(4-Fluoro-3-methylphenyl)amino]ethan-1-ol
  • 2-[(4-Iodo-3-methylphenyl)amino]ethan-1-ol

Comparison: 2-[(4-Bromo-3-methylphenyl)amino]ethan-1-ol is unique due to the presence of the bromo group, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromo derivative may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-(4-bromo-3-methylanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-7-6-8(11-4-5-12)2-3-9(7)10/h2-3,6,11-12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKIYMQCYWGCPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NCCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-5-iodotoluene (1.60 g, 5.40 mmol), 2-aminoethanol (0.49 mL, 8.14 mmol), CuI (53.3 mg, 0.28 mmol), L-proline (63.4 mg, 0.55 mmol) and K2CO3 (1.49 g, 10.8 mmol) in DMSO (3.24 mL) was stirred at 60° C. for 12 hours. The reaction mixture was cooled and then diluted with AcOEt, and the organic layer was sequentially washed with H2O and saturated brine. The organic layer was dried over Na2SO4 and then concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane/AcOEt=1/1) to give 2-(4-bromo-3-methyl-phenylamino)-ethanol as a brown solid (1.00 g, 81%).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0.49 mL
Type
reactant
Reaction Step One
Quantity
63.4 mg
Type
reactant
Reaction Step One
Name
Quantity
1.49 g
Type
reactant
Reaction Step One
Name
Quantity
3.24 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
53.3 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Bromo-3-methylphenyl)amino]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-[(4-Bromo-3-methylphenyl)amino]ethan-1-ol
Reactant of Route 3
Reactant of Route 3
2-[(4-Bromo-3-methylphenyl)amino]ethan-1-ol
Reactant of Route 4
Reactant of Route 4
2-[(4-Bromo-3-methylphenyl)amino]ethan-1-ol
Reactant of Route 5
Reactant of Route 5
2-[(4-Bromo-3-methylphenyl)amino]ethan-1-ol
Reactant of Route 6
Reactant of Route 6
2-[(4-Bromo-3-methylphenyl)amino]ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.